N-[(1,2-dimethylindol-5-yl)methyl]-2-ethoxybenzamide
Description
Properties
IUPAC Name |
N-[(1,2-dimethylindol-5-yl)methyl]-2-ethoxybenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O2/c1-4-24-19-8-6-5-7-17(19)20(23)21-13-15-9-10-18-16(12-15)11-14(2)22(18)3/h5-12H,4,13H2,1-3H3,(H,21,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYUZKGKZHMBROK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)NCC2=CC3=C(C=C2)N(C(=C3)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1,2-dimethylindol-5-yl)methyl]-2-ethoxybenzamide can be achieved through a multi-step process involving the formation of the indole core followed by functionalization. One common method involves the Fischer indole synthesis, where a phenylhydrazine derivative reacts with a ketone under acidic conditions to form the indole ring . Subsequent alkylation and amidation steps are used to introduce the ethoxybenzamide moiety .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods. These processes are designed to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and microwave-assisted reactions can be employed to enhance efficiency .
Chemical Reactions Analysis
Types of Reactions
N-[(1,2-dimethylindol-5-yl)methyl]-2-ethoxybenzamide undergoes various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form oxindole derivatives.
Reduction: Reduction of the carbonyl group in the benzamide moiety can yield corresponding amines.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 3-position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic reagents like halogens and nitro compounds are employed under acidic or basic conditions.
Major Products Formed
Oxidation: Oxindole derivatives.
Reduction: Amines.
Substitution: Halogenated or nitro-substituted indole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of other valuable compounds
Mechanism of Action
The mechanism of action of N-[(1,2-dimethylindol-5-yl)methyl]-2-ethoxybenzamide involves its interaction with specific molecular targets. The indole ring can interact with various biological receptors, leading to modulation of signaling pathways. The benzamide moiety may enhance binding affinity and specificity towards certain enzymes or receptors, contributing to its biological activity .
Comparison with Similar Compounds
Ethoxy-Substituted Benzamide Derivatives
Key structural analogs include compounds with shared 2-ethoxybenzamide backbones but divergent substituents (Table 1):
Structural and Functional Insights :
- Indole vs. Phenyl/Pyridyl Groups: The indole system in the target compound may enhance π-π stacking or hydrogen-bonding interactions with enzymes compared to the halogenated phenyl (CTB) or pyridyl groups in analogs.
- The target compound lacks such a chain, which may limit its utility in lipid-rich environments but enhance aqueous stability .
Benzimidazole Derivatives
Benzimidazole-based compounds (e.g., B1 and B8 in ) share heterocyclic features with the target compound but differ in core structure (benzimidazole vs. indole). For example:
- B1 : N-[(1H-benzimidazol-2-yl)methyl]-4-methoxyaniline
- B8 : N-{4-[(1H-benzimidazol-2-yl)methoxy]phenyl}acetamide
These compounds are typically explored for antimicrobial or antiparasitic activity, whereas ethoxybenzamides are more associated with epigenetic modulation. The indole system in the target compound may offer superior metabolic stability compared to benzimidazoles due to reduced susceptibility to oxidative degradation .
Pesticide-Related Benzamides
Ethoxybenzamides in pesticide applications (), such as etobenzanid (N-(2,3-dichlorophenyl)-4-(ethoxymethoxy)benzamide), prioritize halogenated substituents for herbicidal activity. In contrast, the target compound’s indole group and lack of halogens suggest a divergent therapeutic rather than agrochemical profile .
Biological Activity
N-[(1,2-dimethylindol-5-yl)methyl]-2-ethoxybenzamide is an indole derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique structure, which includes an ethoxy group and a dimethylindole moiety, contributing to its pharmacological properties.
Overview of Indole Derivatives
Indole derivatives are well-known for their diverse biological activities, including:
- Antiviral
- Anti-inflammatory
- Anticancer
- Antimicrobial
- Antidiabetic
The presence of the indole core in this compound suggests it may exhibit similar properties, making it a subject of interest in medicinal chemistry and pharmacology .
Target Receptors
Indole derivatives typically interact with various biological targets, including:
- Receptors : They can bind to multiple receptors with high affinity, influencing various signaling pathways.
- Enzymes : Some derivatives exhibit inhibitory effects on enzymes linked to disease processes.
Biochemical Pathways
The compound is believed to modulate several biochemical pathways:
- Cell Proliferation : May inhibit growth in cancerous cells.
- Inflammation : Potential to reduce inflammatory responses.
- Oxidative Stress : Antioxidant properties may protect against cellular damage.
Pharmacokinetics
This compound shows stability under physiological conditions but is noted to be light-sensitive. This characteristic may influence its storage and application in therapeutic settings .
Comparative Analysis with Similar Compounds
| Compound Name | Structure Features | Notable Activities |
|---|---|---|
| N-[(1,2-dimethylindol-5-yl)methyl]butanamide | Similar indole core, different alkyl group | Anticancer activity |
| N-[(1,2-dimethylindol-5-yl)methyl]-2-methylbenzamide | Ethoxy vs methyl substitution | Potential neuroprotective effects |
The ethoxy substitution in this compound may enhance its binding affinity compared to other derivatives .
Case Studies and Research Findings
Recent studies have explored the biological activities of indole derivatives, including this compound. Findings indicate:
- Anticancer Activity : Research has shown that compounds with similar structures can inhibit tumor growth in various cancer models. For instance, studies involving PGE2 receptor modulation suggest potential applications in treating colorectal and breast cancers .
- Anti-inflammatory Properties : The compound's ability to interact with COX enzymes may reduce inflammation, making it a candidate for therapeutic interventions in inflammatory diseases .
- Antioxidant Effects : Preliminary data indicate that this compound could scavenge free radicals, thereby protecting cells from oxidative stress .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
